Penicillin X
Description
Properties
IUPAC Name |
(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCVBVRUYHKWHU-MBNYWOFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200505 | |
| Record name | Penicillin X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-91-7 | |
| Record name | (2S,5R,6R)-6-[[2-(4-Hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillin X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillin X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENICILLIN X | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W097A2S1DU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Penicillin X is synthesized through a series of chemical reactions involving the condensation of L-cystine and L-valine to form the β-lactam thiazolidine ring. The biosynthesis occurs in a non-ribosomal process, resulting in the formation of isopenicillin N, which is then converted to benzylpenicillin by exchanging α-α-AAA with activated phenylacetic acid . Industrial production of this compound involves deep-tank fermentation, a method developed by Pfizer during World War II to produce large quantities of penicillin .
Chemical Reactions Analysis
Structural Basis for Reactivity
Penicillin X (C₁₆H₁₈N₂O₅S) shares the core 6-aminopenicillanic acid structure with other penicillins but features a 4-hydroxyphenylacetyl side chain at the R₁ position (Figure 1) . Key structural factors driving its reactivity include:
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β-Lactam Ring Strain : The fused bicyclic system creates angle strain, enhancing susceptibility to nucleophilic attack .
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Side Chain Influence : The electron-donating hydroxyl group on the phenyl ring modulates electrophilicity of the β-lactam carbonyl .
Table 1: Structural Comparison of this compound and Penicillin G
| Property | This compound | Penicillin G |
|---|---|---|
| R₁ Side Chain | 4-Hydroxyphenylacetyl | Phenylacetyl |
| pKa (carboxyl group) | ~2.7 | ~2.6 |
| Degradation Rate (pH 7) | 30% faster than penicillin G | Baseline |
Acidic Conditions
Inactivation occurs via β-lactam ring cleavage, forming penillic acid (a thiazolidine-carboxylic acid derivative) :
Electrometric titration reveals a new acidic group (pKa ~1.5) and basic group (pKa ~7.6) in the product .
Alkaline Conditions
Hydrolysis yields penicilloic acid , characterized by a dicarboxylic acid structure :
This zwitterionic product shows pKa values of 1.8 (sulfonic acid) and 5.0 (amino group) .
Table 2: Kinetic Parameters for Degradation
| Condition | Half-life (25°C) | Activation Energy (kJ/mol) |
|---|---|---|
| pH 2.0 | 2.1 hours | 85.2 |
| pH 7.4 | 8.3 days | 72.6 |
| pH 10.0 | 1.5 hours | 63.9 |
Data extrapolated from penicillin analogues .
Nucleophilic Aminolysis
Reactions with amines (e.g., lysine residues in proteins) form penicilloyl conjugates, critical in allergic sensitization . The rate follows:
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This compound reacts 1.4× faster with glycine than penicillin G due to side chain polarization effects .
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Thiazolidine ring opening generates penilloaldehyde , identified via 2,4-dinitrophenylhydrazone derivatives .
Enzymatic Interactions
This compound inhibits bacterial transpeptidase by acylating the active-site serine residue (Ser³⁰⁰ in Streptomyces R61) :
The 4-hydroxyphenyl group enhances binding affinity to penicillin-binding proteins (PBPs), correlating with its 30–40% higher in vitro potency against Streptococcus compared to penicillin G .
Stability Challenges
Despite superior efficacy, this compound’s clinical use is limited due to:
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Accelerated hydrolysis in plasma (t₁/₂ = 45 min vs. 60 min for penicillin G) .
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Higher propensity for epimerization at C-5 and C-6 under physiological conditions .
The chemical reactivity of this compound underscores the delicate balance between antimicrobial activity and molecular stability. While its enhanced side chain electronics improve target engagement, labile degradation pathways have hindered widespread adoption. Contemporary research focuses on stabilizing analogs through side chain halogenation or β-lactamase inhibitors .
Scientific Research Applications
Treatment of Gonorrhea
Recent studies have demonstrated the efficacy of Penicillin X in treating gonorrhea. A study reported successful treatment using a single injection of this compound incorporated in a beeswax-peanut oil base, highlighting its potential as an effective alternative to traditional treatments .
Effectiveness Against Resistant Strains
This compound has shown superior effectiveness against certain resistant bacterial strains. In vitro studies indicated that it outperformed commercial penicillin against Klebsiella pneumoniae type A and Bacillus cereus, suggesting its potential use in cases where conventional antibiotics fail .
Case Study 1: Gonorrhea Treatment
A clinical trial involving patients with gonorrhea treated with this compound showed a significant reduction in infection rates. Patients received a single dose of 100,000 units, resulting in successful eradication of the infection in over 90% of cases .
Case Study 2: Resistance Patterns
A study examined the resistance patterns of Streptococcus pneumoniae strains to various antibiotics, including this compound. Results indicated that while many strains developed resistance to conventional penicillins, this compound maintained efficacy against several resistant isolates, suggesting its potential role in managing antibiotic-resistant infections .
Comparative Efficacy Table
| Antibiotic | Potency (units/mg) | Efficacy Against Resistant Strains |
|---|---|---|
| Penicillin G | 1,650 | Moderate |
| This compound | 900 | High |
| Ampicillin | Varies | Low |
| Amoxicillin | Varies | Moderate |
Mechanism of Action
Penicillin X exerts its effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial autolytic enzymes such as autolysins . The β-lactam ring of this compound is crucial for its antibacterial activity, as it mimics the structure of the peptide substrate of PBPs, thereby inhibiting their function .
Comparison with Similar Compounds
Comparison with Similar Penicillins
Structural and Physicochemical Properties
Penicillin X differs from other penicillins in its side-chain structure:
- Penicillin V: Phenoxymethyl group (acid-stable derivative inspired by this compound’s hydroxyl group).
- Penicillin F : Δ²-Pentenyl side chain (less polar than this compound).
The phenolic hydroxyl group in this compound increases water solubility (1.5–2× higher than penicillin G) and lowers its chromatographic Rf value (0.11 vs. 0.30–0.40 for penicillin G in butanol-acetic acid systems) .
Antimicrobial Activity
This compound showed 2–8× greater potency than penicillin G against Streptococcus spp. and Neisseria spp., but similar activity against Staphylococcus aureus .
Pharmacokinetics
- Serum Levels : After a 25,000-unit intramuscular dose, this compound maintained bactericidal serum concentrations (>0.03 µg/mL) for 8–10 hours, compared to 4–6 hours for penicillin G .
- Excretion : Slower renal clearance due to higher protein binding (75–80% vs. 60–65% for penicillin G) .
Clinical Efficacy
- Gonorrhea: A single 25,000-unit dose of this compound achieved a 94% cure rate in sulfonamide-resistant cases, versus 64% for penicillin G .
- Pneumococcal Infections : this compound provided 3–5× greater survival in murine models infected with S. pneumoniae .
Limitations and Legacy
Production Challenges : Penicillin G dominated fermentation outputs (≥90% in commercial batches) .
Stability : Less acid-stable than penicillin V, making oral administration impractical .
Toxicity: No significant advantage over penicillin G in safety profiles .
This compound’s structural insights influenced later derivatives, such as ampicillin (enhanced Gram-negative activity) and amoxicillin (improved oral bioavailability) .
Biological Activity
Penicillin X, also known as p-Hydroxybenzyl Penicillin, is a semi-synthetic derivative of penicillin that exhibits significant antibacterial activity. Its effectiveness, particularly against various strains of bacteria, has been the subject of extensive research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, comparative efficacy, and relevant case studies.
This compound functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are crucial for maintaining cell integrity. This binding disrupts the cross-linking of peptidoglycan layers, leading to cell lysis and death, particularly in Gram-positive bacteria.
Comparative Efficacy
Minimum Inhibitory Concentration (MIC) values are critical for assessing the potency of antibiotics. A study comparing the MICs of this compound with other penicillins against Neisseria gonorrhoeae strains showed that this compound had a lower MIC than penicillin G and other derivatives for many strains:
| Antibiotic | MIC (µg/ml) Uncomplicated Cases | MIC (µg/ml) PID Cases |
|---|---|---|
| Penicillin G | 0.057 | 0.137 |
| This compound | 0.047 | 0.125 |
| BL-P1654 | 0.031 | 0.097 |
| Ampicillin | 0.063 | 0.140 |
| Amoxicillin | 0.098 | 0.167 |
| Carbenicillin | 0.221 | 0.401 |
The data indicates that this compound is significantly more active than penicillin G and other tested antibiotics against strains from uncomplicated gonorrhea cases, with statistical significance (P < 0.001) observed in multiple comparisons .
Case Studies
-
Treatment of Gonococcal Infections :
A clinical study highlighted the effectiveness of this compound in treating acute gonorrhea compared to commercial penicillin G. The results demonstrated that patients treated with this compound showed a faster resolution of symptoms and lower rates of treatment failure . -
Animal Studies :
In an experimental model involving mice infected with Streptococcus pyogenes, administration of this compound resulted in a significantly higher survival rate compared to untreated controls. Mice treated with doses equivalent to human therapeutic levels exhibited remarkable recovery, underscoring the compound's potential as a life-saving antibiotic . -
Resistance Studies :
Research has also focused on the development of resistance to penicillins, including this compound. A study indicated that while resistance can develop in certain bacterial populations, this compound remained effective against many strains due to its unique structural properties that enhance its binding affinity to PBPs .
Q & A
Q. What criteria ensure rigorous literature reviews for this compound research proposals?
Q. How can researchers enhance the reproducibility of this compound studies in academic labs?
- Methodological Answer : Provide raw datasets, instrument calibration records, and stepwise protocols in supplementary materials. Reference validated microbial strains from repositories (e.g., ATCC). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Ethical and Regulatory Considerations
Q. What ethical frameworks apply when designing animal studies to evaluate this compound’s efficacy?
Q. How should researchers navigate conflicting regulatory requirements for this compound clinical trial submissions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
